molecular formula C19H19N3O3 B2408986 5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-99-5

5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2408986
CAS RN: 338750-99-5
M. Wt: 337.379
InChI Key: BRTPKPGANQCNFO-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Detailed molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .


Physical And Chemical Properties Analysis

While this compound is listed in some chemical databases , specific physical and chemical properties like melting point, boiling point, density, etc., are not provided.

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis and Spectroscopic Analysis: A study by Hayvalı, Unver, and Svoboda (2010) explored the synthesis and characterization of similar Schiff base ligands, including 4-[(1E)-(3,4-dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, using various spectroscopic techniques and crystallographic analysis. This research contributes to the understanding of the structural properties of related compounds (Hayvalı, Unver, & Svoboda, 2010).

2. Fragmentation Pattern Studies

  • Mass Spectral Fragmentation: Keats, Rockley, and Summers (1982) investigated the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one and its derivatives, elucidating the principal fragmentation routes, which is vital for understanding the chemical behavior of similar pyrazolone compounds (Keats, Rockley, & Summers, 1982).

3. Structural Analysis and Tautomerism

  • X-ray Crystallography and Tautomerism: Cornago et al. (2009) conducted X-ray crystallography on NH-pyrazoles, revealing the tautomerism in both solution and solid state. Their findings provide insights into the structural dynamics of similar pyrazolone derivatives (Cornago et al., 2009).

4. Synthesis of Novel Derivatives

  • Novel Ethoxyphthalimide Derivatives: Sharma et al. (2008) synthesized novel derivatives from pyrazolone, demonstrating the potential for creating a diverse array of chemical compounds from pyrazolone bases, which could include the compound (Sharma et al., 2008).

5. Corrosion Inhibition Studies

  • Corrosion Inhibition in Petroleum Industry: Singh et al. (2020) explored the use of pyrazol derivatives for corrosion mitigation in the petroleum industry, indicating the potential application of similar compounds in industrial settings (Singh et al., 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

Safety and Hazards

Information regarding the safety and hazards of this compound is not available in the sources I found .

properties

IUPAC Name

5-ethoxy-4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-18-17(13-20-14-9-11-16(24-2)12-10-14)19(23)22(21-18)15-7-5-4-6-8-15/h4-13,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMIUAFRSCPQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.